molecular formula C9H9F3N2OS B2690248 [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea CAS No. 2138235-93-3

[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea

Cat. No.: B2690248
CAS No.: 2138235-93-3
M. Wt: 250.24
InChI Key: ANMUQIDCTCWXRX-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea: is an organic compound with the molecular formula C9H9F3N2OS It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea typically involves the reaction of 2-(2,2,2-trifluoroethoxy)aniline with thiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group or the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

Chemistry: In chemistry, [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, which can be exploited for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the thiourea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    [2-(2,2,2-Trifluoroethoxy)phenyl]urea: Similar structure but with a urea moiety instead of thiourea.

    [2-(2,2,2-Trifluoroethoxy)phenyl]amine: Lacks the thiourea group, resulting in different chemical properties.

    [2-(2,2,2-Trifluoroethoxy)phenyl]sulfonamide: Contains a sulfonamide group, which alters its reactivity and applications.

Uniqueness: The presence of both the trifluoroethoxy group and the thiourea moiety in [2-(2,2,2-Trifluoroethoxy)phenyl]thiourea imparts unique chemical and biological properties

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)5-15-7-4-2-1-3-6(7)14-8(13)16/h1-4H,5H2,(H3,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMUQIDCTCWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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